molecular formula C15H30O9Tm B6314002 Thulium(III) acetylacetonate trihydrate;  (99.9%-Tm) (REO) CAS No. 21826-63-1

Thulium(III) acetylacetonate trihydrate; (99.9%-Tm) (REO)

Cat. No. B6314002
CAS RN: 21826-63-1
M. Wt: 523.33 g/mol
InChI Key: QHZTWHGYMCJWAS-VBBOVLQFSA-N
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Description

Thulium(III) acetylacetonate trihydrate, also known as (99.9%-Tm) (REO), is a chemical compound composed of thulium, a rare earth element, and an acetylacetonate ligand. It is a white, crystalline solid that is soluble in organic solvents such as ethanol and acetone. Thulium(III) acetylacetonate trihydrate has a variety of applications in scientific research and industrial processes, including the synthesis of other compounds, the formation of catalysts, and the development of materials with unique properties.

Scientific Research Applications

Thulium(III) acetylacetonate trihydrate has a variety of applications in scientific research. It has been used as a catalyst in the synthesis of other compounds, such as polymers and organometallic complexes. It has also been used to form materials with unique magnetic, optical, and electrical properties. Additionally, thulium(III) acetylacetonate trihydrate has been used to study the structure and reactivity of other compounds, as well as the reactivity of thulium itself.

Mechanism of Action

The mechanism of action of thulium(III) acetylacetonate trihydrate is not fully understood. However, it is believed that the thulium ion is coordinated to the acetylacetonate ligand, forming a stable complex. This complex is thought to be responsible for the unique properties of the compound, such as its catalytic activity and its ability to form materials with unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of thulium(III) acetylacetonate trihydrate are not well understood. However, it is believed that this compound is not toxic to humans or other organisms, as it is not readily absorbed through the skin or gastrointestinal tract. Additionally, thulium(III) acetylacetonate trihydrate is not known to have any significant adverse effects on the environment.

Advantages and Limitations for Lab Experiments

The primary advantage of using thulium(III) acetylacetonate trihydrate in lab experiments is its stability. This compound is stable in a wide range of temperatures and pH levels, making it an ideal choice for experiments that require a consistent environment. Additionally, thulium(III) acetylacetonate trihydrate is relatively inexpensive and easy to obtain. The primary limitation of this compound is its solubility; it is only soluble in organic solvents, such as ethanol and acetone.

Future Directions

There are a number of potential future directions for thulium(III) acetylacetonate trihydrate. One potential application is in the development of new materials with unique properties, such as magnetic and optical materials. Additionally, thulium(III) acetylacetonate trihydrate could be used to study the reactivity of other compounds and to develop new catalysts. Finally, this compound could be used to study the structure and reactivity of thulium itself, as well as its potential applications in medicine and other fields.

Synthesis Methods

Thulium(III) acetylacetonate trihydrate can be synthesized from several different precursors, including thulium oxide, thulium nitrate, and thulium chloride. The most common method of synthesis involves the reaction of thulium oxide with an acetylacetonate ligand in a solvent such as ethanol or acetone. The reaction is typically conducted at room temperature and yields a white crystalline solid of thulium(III) acetylacetonate trihydrate.

properties

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;thulium;trihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.3H2O.Tm/c3*1-4(6)3-5(2)7;;;;/h3*3,6H,1-2H3;3*1H2;/b3*4-3-;;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZTWHGYMCJWAS-VBBOVLQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.O.O.[Tm]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.O.O.[Tm]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O9Tm
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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